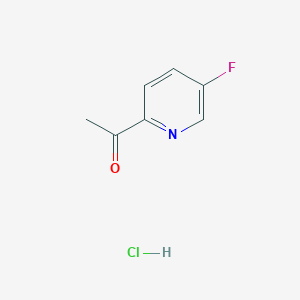

1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride

Description

1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride is a fluorinated pyridine derivative with the molecular formula C₇H₆FNO·HCl (calculated molecular weight: 175.58 g/mol). It is identified by CAS number 915720-54-6 and is available in purities up to 97% . The compound features a pyridine ring substituted with a fluorine atom at the 5-position and an acetyl group at the 2-position, forming a ketone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Fluorine’s electron-withdrawing nature improves metabolic stability and influences electronic distribution, which is advantageous in drug design .

Properties

IUPAC Name |

1-(5-fluoropyridin-2-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO.ClH/c1-5(10)7-3-2-6(8)4-9-7;/h2-4H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNPCCWOCZIAOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354940-77-4 | |

| Record name | 1-(5-fluoropyridin-2-yl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride typically involves the reaction of 5-fluoropyridine with ethanone under specific conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, and at controlled temperatures to ensure the desired product is obtained .

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyridine derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Fluorinated Compounds

1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride serves as a crucial building block in the synthesis of more complex fluorinated compounds. These compounds are valuable in materials science and catalysis due to their enhanced chemical properties, such as increased reactivity and stability.

Biological Applications

Fluorinated Analogs in Drug Development

The compound is utilized in the development of fluorinated analogs of biologically active molecules. This application is particularly important for studying enzyme mechanisms and drug interactions, as the incorporation of fluorine can significantly enhance binding affinity to biological targets.

Medicinal Chemistry

Pharmaceutical Intermediates

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate and active pharmaceutical ingredient (API). Its unique structural features allow it to participate in various biological processes, making it a candidate for therapeutic development .

Industrial Applications

Agrochemicals and Specialty Chemicals

The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals. Its unique reactivity allows for the creation of materials with tailored properties for specific industrial applications.

Case Study 1: Drug Development

A study investigated the use of this compound in developing selective inhibitors for specific enzymes related to metabolic pathways. The incorporation of this compound into drug design led to improved potency and selectivity compared to non-fluorinated analogs .

Case Study 2: Agrochemical Synthesis

In another application, researchers utilized this compound in synthesizing novel agrochemicals aimed at pest control. The fluorinated derivatives exhibited enhanced efficacy and stability in field tests compared to existing products .

Mechanism of Action

The mechanism by which 1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in the nervous system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(5-fluoropyridin-2-yl)ethan-1-one hydrochloride and analogous compounds:

Key Observations:

Structural Diversity :

- Pyridine vs. Pyrazole/Phenyl : The target compound’s pyridine ring (aromatic N-heterocycle) contrasts with pyrazole () or phenyl () systems. Pyridine’s electron-deficient nature enhances reactivity in nucleophilic substitutions compared to phenyl .

- Halogen Effects : Fluorine’s electronegativity (target compound) improves stability and bioavailability compared to chlorine () or hydroxyl groups (), which may increase solubility but reduce oxidative stability .

Physicochemical Properties :

- The hydrochloride salt form (common in all listed compounds) improves aqueous solubility, critical for pharmaceutical formulations.

- Molecular weight differences (135–220 g/mol) influence permeability; lower weights (e.g., 135.59 g/mol in ) may favor better membrane penetration .

Synthetic Routes :

- Acetylation of heterocycles (e.g., pyridine, pyrazole) using acetyl chloride or ketone intermediates is a common method ().

- High-temperature reactions with pyridinium hydrochloride () are employed for cyclization, applicable to fluoropyridine derivatives.

Biological Relevance: Fluorinated pyridines (e.g., target compound) are prevalent in kinase inhibitors and antiviral agents due to fluorine’s metabolic stability . Compounds with amino groups () or sulfonyl moieties () may target enzymes or receptors via hydrogen bonding or covalent interactions.

Biological Activity

1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C₇H₈ClFNO

- Molecular Weight : 175.59 g/mol

- Structure : The compound features a pyridine ring substituted with a fluorine atom and an ethanone group, which enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the fluorine atom in the pyridine ring can enhance binding affinity to specific enzymes or receptors, modulating their activity.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : Interaction with receptors can lead to downstream signaling changes that affect cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Activity : Preliminary research indicates that the compound may possess anticancer properties, particularly through the inhibition of cancer cell proliferation.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for some strains.

Case Study 2: Anticancer Effects

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating promising anticancer potential.

Q & A

Q. What are the recommended synthetic routes for 1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride?

A common approach involves nucleophilic substitution or coupling reactions. For example, fluoropyridine derivatives can be functionalized via ketone formation using acetylating agents under controlled conditions. Purification typically employs recrystallization from polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel. Acidic conditions (e.g., HCl in water) are critical for isolating the hydrochloride salt . Post-synthesis, characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structure and purity.

Q. How should this compound be handled and stored to maintain stability?

Safety data sheets for structurally similar hydrochlorides recommend storing the compound in a cool (2–8°C), dry environment under inert gas (e.g., argon) to prevent hygroscopic degradation . Use nitrile gloves, lab coats, and fume hoods to minimize exposure. Stability under varying pH is not well-documented, so pre-experimental assessments via accelerated stability studies (e.g., thermal gravimetric analysis) are advised .

Q. What analytical techniques are most reliable for confirming purity and identity?

A multi-technique approach is recommended:

- NMR Spectroscopy : F NMR is critical for verifying fluoropyridinyl substitution patterns.

- Mass Spectrometry : HRMS ensures accurate molecular ion detection.

- Elemental Analysis : Validates stoichiometry of the hydrochloride salt.

- HPLC : Reverse-phase chromatography with UV detection monitors purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can crystallographic data refinement address challenges like twinning or disorder?

The SHELX suite (SHELXL) is widely used for refining crystal structures, even with high disorder or twinning. For twinned data, the TWIN and BASF commands allow modeling of twin domains. High disorder in the fluoropyridinyl or hydrochloride moieties can be resolved using PART and SUMP constraints to partition electron density. Rigorous validation with Rint and GooF (goodness-of-fit) metrics ensures reliability .

Q. What strategies resolve contradictions between spectroscopic and computational data?

Discrepancies between experimental NMR shifts and DFT-predicted values may arise from solvation effects or conformational flexibility. To mitigate:

Q. How to design pH-dependent reactivity studies for this compound?

Systematic titration experiments (pH 1–14) coupled with real-time monitoring via UV-Vis or F NMR can reveal protonation equilibria or hydrolysis pathways. For example:

Q. How to troubleshoot discrepancies in X-ray diffraction patterns?

Mismatches between experimental and theoretical patterns often arise from incorrect space group assignment or overlooked symmetry. Steps include:

- Re-examining systematic absences to confirm space group.

- Using PLATON to check for missed symmetry operations.

- Testing alternative refinement models (e.g., anisotropic vs. isotropic thermal parameters) in SHELXL .

Safety and Best Practices

Q. What first-aid measures are critical for accidental exposure?

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.

- Skin Contact : Wash immediately with soap/water for ≥15 minutes; remove contaminated clothing.

- Eye Exposure : Rinse with water for 15 minutes, holding eyelids open.

- Ingestion : Do not induce vomiting; rinse mouth and consult poison control. Safety protocols from analogous hydrochlorides emphasize avoiding rubor or abrasion during decontamination .

Q. How to mitigate risks during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.